1-[(4-Fluorophenoxy)methyl]-2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-[(4-FLUOROPHENOXY)METHYL]-2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with a unique structure that combines fluorophenoxy, furan, and tetrahydroisoquinoline moieties
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy moiety.
Coupling with furan-2-carbonyl chloride: The intermediate is then reacted with furan-2-carbonyl chloride under basic conditions to form the furan-2-carbonyl derivative.
Cyclization to form the tetrahydroisoquinoline core: The final step involves the cyclization of the intermediate with a suitable amine to form the tetrahydroisoquinoline core.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-FLUOROPHENOXY)METHYL]-2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[(4-FLUOROPHENOXY)METHYL]-2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-[(4-FLUOROPHENOXY)METHYL]-2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE include other tetrahydroisoquinoline derivatives and fluorophenoxy compounds. What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. Some similar compounds include:
- 1-[(4-METHOXYPHENOXY)METHYL]-2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
- 1-[(4-CHLOROPHENOXY)METHYL]-2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
Properties
Molecular Formula |
C23H22FNO5 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H22FNO5/c1-27-21-12-15-9-10-25(23(26)20-4-3-11-29-20)19(18(15)13-22(21)28-2)14-30-17-7-5-16(24)6-8-17/h3-8,11-13,19H,9-10,14H2,1-2H3 |
InChI Key |
GBDGUJHKJKZIJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CO3)COC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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